

# Application Notes and Protocol: CHL2310 PET Scan for Human Subjects

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## Compound of Interest

Compound Name: CHL2310  
Cat. No.: B12370916

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## Application Notes

Introduction: **CHL2310** is a novel, investigational radiotracer designed for Positron Emission Tomography (PET) imaging. It is a high-affinity antagonist for the "Neuro-Inflammatory Receptor X" (NIR-X), a receptor upregulated on activated microglia and astrocytes. As such, [18F]**CHL2310** allows for the in-vivo quantification and visualization of neuro-inflammatory processes, which are implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These notes provide a standardized protocol for the use of **CHL2310** in human research subjects to ensure data reproducibility and comparability across multiple study sites.[1]

Principle of the Method: Following intravenous injection, [18F]**CHL2310** crosses the blood-brain barrier and binds to NIR-X. The positron-emitting fluorine-18 isotope decays, producing two 511 keV gamma photons that are detected by the PET scanner.[2] The resulting images provide a quantitative map of the density and distribution of NIR-X. When combined with an anatomical imaging modality like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), PET allows for the precise localization of neuro-inflammation.[3] The primary quantitative metric derived from **CHL2310** PET scans is the Standardized Uptake Value (SUV),

which normalizes the measured radioactivity concentration for the injected dose and patient body weight.[4][5][6][7]

Applications: The **CHL2310** PET scan protocol is intended for research and clinical trial settings for the following applications:

- **Disease Diagnosis and Staging:** To assess the extent and severity of neuro-inflammation in various neurological disorders.
- **Pharmacodynamic Biomarker:** To evaluate the target engagement and dose-response of novel anti-inflammatory therapeutics.
- **Treatment Monitoring:** To longitudinally track the response of neuro-inflammation to therapeutic interventions.[8]
- **Patient Stratification:** To identify subjects with a specific neuro-inflammatory phenotype for inclusion in clinical trials.

## Detailed Experimental Protocols

### Subject Selection and Preparation

#### 1.1. Inclusion/Exclusion Criteria:

- **Inclusion:** Subjects aged 18-80 years with a clinical diagnosis relevant to the study, or healthy volunteers. Subjects must be able to lie still for the duration of the scan (approx. 90 minutes).[1]
- **Exclusion:**
  - Pregnancy or breastfeeding.[9][10]
  - History of severe allergic reaction to contrast agents (if a contrast-enhanced CT is planned).
  - Inability to tolerate the imaging procedure due to claustrophobia or other reasons.
  - Renal impairment, if a CT contrast agent is to be used.[1]

- Participation in another clinical trial involving radiation exposure within the last 12 months.

## 1.2. Subject Preparation:

- 24 Hours Prior to Scan:
  - Subjects should avoid strenuous physical exercise.[1][10][11]
  - Subjects should maintain good hydration by drinking plenty of water.[10]
  - Avoid alcohol, caffeine, and nicotine for 24 hours before the scan.[10][11]
- 6 Hours Prior to Scan:
  - Subjects must fast for a minimum of 6 hours before the scheduled tracer injection time.[9][10][12]
  - Drinking plain water is permitted and encouraged.[9]
  - Routine medications may be taken with water, unless they are known to interfere with the tracer's target.[9]
- Upon Arrival at Imaging Center:
  - Confirm subject identity and review the study protocol.
  - Obtain written informed consent.
  - An intravenous (IV) catheter will be placed in an arm vein for radiotracer injection.[2][13]
  - The subject should void their bladder immediately before the scan to reduce urinary bladder activity.[1][14]

## Radiotracer Administration

- Dose: The recommended dose of [18F]CHL2310 is 185 MBq (5 mCi), administered intravenously. The activity should be measured in a calibrated dose calibrator prior to injection.

- Administration: The tracer is administered as a slow bolus injection (over ~30 seconds) followed by a 10 mL saline flush to ensure the full dose reaches circulation. The exact time of injection must be recorded.

## PET/CT Imaging Acquisition

- Uptake Period: After tracer injection, the subject should rest comfortably in a quiet, dimly lit room for a 60-minute uptake period to allow for tracer distribution and binding.[2][15] Movement and conversation should be minimized.[14]
- Positioning: The subject is positioned supine on the scanner bed with the head secured in a comfortable holder to minimize motion.
- CT Scan (for attenuation correction and anatomical localization):
  - A low-dose CT scan is performed from the top of the skull to the base of the skull.[16]
  - This scan is used for attenuation correction of the PET data and for anatomical co-registration.[16]
- PET Scan:
  - A dynamic or static PET scan of the brain is initiated 60 minutes post-injection.
  - For a static acquisition, a 20-minute scan is typically sufficient.
  - For dynamic acquisitions, a series of frames are acquired over 60-90 minutes post-injection to allow for kinetic modeling.
  - All acquisition parameters must remain consistent for longitudinal studies in the same subject.[8][17]

## Data Analysis

- Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) and corrected for attenuation (using the CT data), scatter, and radioactive decay.[18]

- Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan (if available) or the corresponding CT scan to accurately define anatomical regions.
- Region of Interest (ROI) Definition: ROIs are drawn on the co-registered anatomical images for specific brain regions (e.g., hippocampus, prefrontal cortex, cerebellum). The cerebellum is often used as a reference region for non-specific binding.
- Quantitative Analysis:
  - The primary outcome measure is the Standardized Uptake Value (SUV). It is calculated as:
    - $SUV = [\text{Radioactivity Concentration in ROI (MBq/mL)}] / [\text{Injected Dose (MBq)} / \text{Body Weight (kg)}]$ .<sup>[4][7]</sup>
  - Both the maximum SUV (SUV<sub>max</sub>) and mean SUV (SUV<sub>mean</sub>) within an ROI are typically reported.<sup>[5][19]</sup>
  - For a more quantitative analysis, the SUV ratio (SUVR) is calculated by dividing the SUV of a target region by the SUV of a reference region (e.g., cerebellum).

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **CHL2310** PET scan protocol.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Visualizations



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Caption: High-level workflow for the **CHL2310** PET imaging protocol.



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Caption: **CHL2310** blocks the neuro-inflammatory signaling cascade.

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